Nitrogen Positional Isomerism Drives >10‑Fold Difference in DAT Affinity Between 3‑Aza and 8‑Aza Scaffolds
In the 8‑azabicyclo[3.2.1]octane (tropane) series, the benchmark phenyltropane WIN 35,428 (3β‑(4‑fluorophenyl)tropane‑2β‑carboxylic acid methyl ester) exhibits DAT binding IC₅₀ ≈ 10–20 nM . In contrast, the 3‑azabicyclo[3.2.1]octane (isotropane) series consistently shows lower DAT affinity: the closest characterized analog, 8α‑phenyl‑3‑azabicyclo[3.2.1]octane (compound 8a in Kim et al.), displays a DAT binding IC₅₀ of 234 nM, while cocaine itself gives IC₅₀ = 159 nM in the same [³H]WIN 35,428 binding assay . This >10‑fold difference between the 8‑aza and 3‑aza scaffolds demonstrates that the nitrogen position is a primary determinant of transporter pharmacophore recognition. The 2‑phenyl‑3‑aza isomer places the phenyl group at a different vector relative to the protonated nitrogen compared to both the 8‑aza series and the 8‑phenyl‑3‑aza isotropanes, a topological difference that cannot be achieved by any other commercially available phenyl‑azabicyclo[3.2.1]octane isomer.
| Evidence Dimension | Dopamine transporter binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 2‑Phenyl‑3‑azabicyclo[3.2.1]octane: No direct DAT IC₅₀ reported in peer‑reviewed literature; scaffold class shows IC₅₀ range 234–785 nM for 8‑phenyl‑3‑aza analogs |
| Comparator Or Baseline | WIN 35,428 (3β‑(4‑fluorophenyl)tropane‑2β‑carboxylic acid methyl ester): DAT IC₅₀ ≈ 10–20 nM; Cocaine: DAT IC₅₀ = 159 nM; 8α‑phenyl‑3‑azabicyclo[3.2.1]octane (8a): DAT IC₅₀ = 234 nM |
| Quantified Difference | >10‑fold reduction in DAT affinity for 3‑aza isotropane scaffold vs. 8‑aza tropane scaffold |
| Conditions | [³H]WIN 35,428 binding assay at human DAT; rat striatal synaptosomes |
Why This Matters
For projects targeting the monoamine transporter system, the 2‑phenyl‑3‑aza isomer offers a distinct pharmacological starting point with lower DAT liability than the classic tropane scaffold, enabling exploration of alternative therapeutic windows.
- [1] Carroll, F. I.; et al. Pharmacotherapies for Treatment of Cocaine Abuse: Preclinical Aspects. J. Med. Chem. 1999, 42, 2721–2736. View Source
- [2] Kim, D.-I.; et al. Synthesis and Pharmacology of Site‑Specific Cocaine Abuse Treatment Agents: 8‑Substituted Isotropane (3‑Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors. J. Med. Chem. 2003, 46, 1456–1464. View Source
